molecular formula C11H11ClN2O3 B13652393 methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate

methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate

Cat. No.: B13652393
M. Wt: 254.67 g/mol
InChI Key: JCVOGCGLEKVMAX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate is a structurally complex heterocyclic compound featuring an indene core substituted with chlorine, hydroxyl, hydrazinylidene, and carboxylate ester groups. This compound is characterized by its fused bicyclic system (indene) and multifunctional substituents, which confer unique electronic and steric properties.

Properties

IUPAC Name

methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOGCGLEKVMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with hydrazine and chloro-substituted reagents. One common method involves the oxidation of indene to form a hydroxy ketone, followed by isomerization under basic conditions to yield the indene ketone . This intermediate is then reacted with chloroalkanes to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxy ketones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy ketones, while substitution reactions can produce various substituted indene derivatives.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate with structurally related compounds, emphasizing key differences in structure, properties, and applications:

Compound Name Core Structure Key Substituents Melting Point Key Functional Groups Applications/Notes
This compound (Target) Indene 6-Cl, 2-OH, 3-hydrazinylidene, 2-COOCH₃ Not reported Hydrazinylidene, hydroxyl, ester Potential for coordination chemistry, drug design (unexplored in evidence).
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, 7-COOCH₃, 3-(N-methylhydrazino), SO₂ groups 252–253°C (dec.) Sulfone, hydrazino, ester Studied for synthetic utility; sulfone groups enhance stability and electronic effects.
2-Methylallyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Dihydroindene 6-Cl, 1-oxo, 2-COOCH₂C(CH₃)₂ 71.5–73.7°C Ester, ketone Lower melting point due to reduced polarity; used in synthetic intermediates.
Methyl 6-chlorooxoindoline-3-carboxylate Indoline 6-Cl, 3-COOCH₃, 2-oxo Not reported Ester, ketone Research applications; lacks hydrazinylidene and hydroxyl groups.
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride Dihydroindole 6-OH, 2-COOCH₃ Not reported Hydroxyl, ester Hydrochloride salt form may enhance solubility; no chloro or hydrazinylidene groups.

Key Structural and Functional Differences

Core Ring System :

  • The target compound’s indene core differs from benzodithiazine (), indoline (), and dihydroindole (). Indene’s planar, conjugated system may enhance π-π interactions compared to saturated or partially saturated analogs.
  • Benzodithiazine derivatives () incorporate sulfone groups, which are absent in the target compound. Sulfones increase polarity and thermal stability .

Substituent Effects: The hydrazinylidene group (–NH–N=) in the target compound is distinct from the methylhydrazino group (–N(CH₃)–NH₂) in . Hydrazinylidene may exhibit tautomerism (e.g., enol-imine vs. keto-amine forms), influencing reactivity and metal-binding capacity.

Physicochemical Properties: Compounds with polar groups (e.g., hydroxyl, sulfone, hydrazine) exhibit higher melting points (e.g., 252–315°C in ) compared to non-polar derivatives like (71.5–73.7°C). The target compound likely has a high melting point due to hydrogen bonding. IR spectra of hydrazine/hydrazinylidene-containing compounds show characteristic N–H (3200–3360 cm⁻¹) and C=N (1605–1645 cm⁻¹) stretches, whereas sulfone-containing analogs display strong SO₂ peaks (1155–1345 cm⁻¹) .

Potential Applications: Hydrazinylidene and hydroxyl groups suggest utility in coordination chemistry (e.g., catalysis, metal-organic frameworks) or as pharmacophores in drug design. For example, hydrazine derivatives are explored as enzyme inhibitors or antimicrobial agents . Benzodithiazine derivatives () are synthetically versatile but may face limitations in bioavailability due to sulfone groups.

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